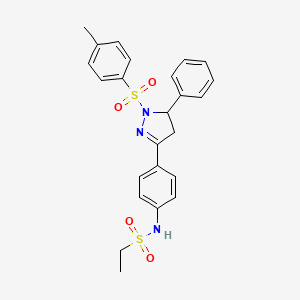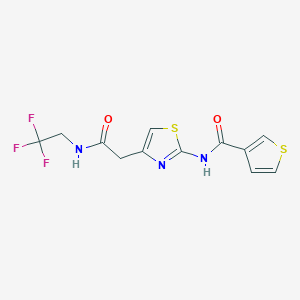![molecular formula C13H22N2OS B2662310 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea CAS No. 681258-46-8](/img/structure/B2662310.png)
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bicyclo[221]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiourea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with 3-hydroxy-1,1-dimethylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while reduction can produce amines. Substitution reactions can result in various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. The bicyclic structure provides rigidity and specificity in binding, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-yl)-2-cyclopentylidenehydrazinecarbothioamide
- (Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane
- 3-Bicyclo[2.2.1]hept-5-en-2-yl-2-propenoic acid
Uniqueness
N-bicyclo[2.2.1]hept-5-en-2-yl-N’-(3-hydroxy-1,1-dimethylpropyl)thiourea stands out due to its specific combination of a bicyclic structure and a thiourea functional group, which imparts unique chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack either the bicyclic framework or the thiourea group .
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-13(2,5-6-16)15-12(17)14-11-8-9-3-4-10(11)7-9/h3-4,9-11,16H,5-8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQXQRWITRWDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)NC(=S)NC1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(2Z)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}benzene-1-sulfonamide](/img/structure/B2662227.png)
![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)
![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)


![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2662235.png)
![N-(4-butylphenyl)-2-[(4-{[3-(2-naphthyl)-3-oxopropyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2662236.png)




![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)


